6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of “6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid” and similar compounds often involves the use of piperidine, a common heterocyclic amine, as a building block . Piperidine derivatives are utilized in various ways in drug discovery, showing a wide variety of biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fluoromethyl group (-CF3) attached to a piperidine ring, which is further connected to a nicotinic acid molecule. The exact molecular formula and weight can vary depending on the specific substitutions on the piperidine ring .Scientific Research Applications
Cholinergic Secretory Mechanism in Growth Hormone Secretion
Piperidine, a nicotinic cholinergic receptor stimulator and a structural component of 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, has been shown to enhance sleep-related and insulin-induced growth hormone secretion, supporting the role of cholinergic pathways in stimulating growth hormone secretion. The facilitatory role of cholinergic mechanisms, including nicotinic pathways, is highlighted in this context. However, it is noted that the quantitative contribution of nicotinic pathways may be smaller compared to muscarinic sites (Mendelson et al., 1981).
Metabolic Functions and Toxicity of Nicotinamide
Nicotinamide, the amide derivative of nicotinic acid, functions as a precursor for nicotinamide adenine dinucleotide (NAD) and has therapeutic uses. However, its precursor, nicotinic acid, has been associated with liver function abnormalities when used in large doses. The case report underscores the potential for nicotinamide to cause significant hepatic injury, pointing to the importance of understanding the metabolic functions and potential toxicity of compounds related to this compound (Winter & Boyer, 1973).
Impact on Lipid Metabolism and Potential for Treatment of Dyslipidemia
Nicotinic acid has been studied for its effects on lipid metabolism, particularly its impact on cholesterol and triglyceride levels. While it shows promise in treating conditions like hypercholesterolemia and dyslipidemia, the potential side effects, including effects on liver function and other metabolic parameters, need to be carefully considered. These studies provide insights into the potential of nicotinic acid and its derivatives in treating lipid disorders while also highlighting the need for a thorough understanding of their metabolic impact and side-effect profile (Winter & Boyer, 1973; Garg & Grundy, 1990).
Metabolism of Time-Release and Unmodified Nicotinic Acid
Research exploring the differences in metabolism between time-release and unmodified forms of nicotinic acid reveals a significant difference in the formation of metabolites, indicating a distinct metabolic pathway for each form. This understanding can be crucial in the context of this compound, especially when considering its therapeutic applications and the optimization of its delivery and efficacy (Stern, Freeman & Spence, 1992).
Future Directions
Properties
IUPAC Name |
6-[4-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-7-9-3-5-15(6-4-9)11-2-1-10(8-14-11)12(16)17/h1-2,8-9H,3-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANSOEMTNMLYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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